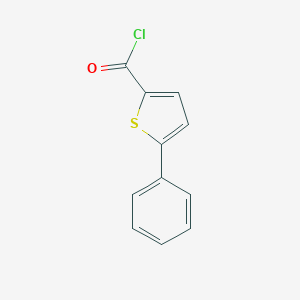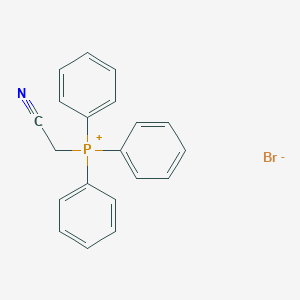
(Cyanomethyl)triphenylphosphonium bromide
Overview
Description
Cyanomethyl)triphenylphosphonium bromide (CTPB) is a type of quaternary ammonium salt, which is a class of organic compounds that are used in many industrial and scientific applications. CTPB is primarily used as a catalyst in organic synthesis, as well as in the production of dyes, pharmaceuticals, and agrochemicals. It is also used in the synthesis of polymers, surfactants, and other materials. CTPB is a relatively versatile compound, and its uses have grown more diverse since its discovery in the 1950s.
Scientific Research Applications
1. Chemical Reactivity and Synthesis
(Cyanomethyl)triphenylphosphonium bromide has been studied for its chemical reactivity. Ivancsics and Zbiral (1975) reported its rearrangement to (2-cyano-1-phenylethyl)diphenylphosphine oxide upon treatment with alkali, and its reaction with various compounds such as NaN3 and thioamides (Ivancsics & Zbiral, 1975). Seyferth et al. (1966) described the formation of triphenylphosphinebromomethylene and triphenylphosphinemethylene through the action of phenyllithium on (bromomethyl)triphenylphosphonium bromide (Seyferth et al., 1966).
2. Antitumor Properties
A study by Mangeney et al. (1979) on vinblastine-type alkaloids, which involve derivatives of this compound, indicates potential antitumor applications (Mangeney et al., 1979).
3. Polymer Chemistry
Hassanein et al. (1989) explored the use of polymer-bound triphenylphosphonium perbromide, derived from this compound, in the bromination of organic compounds. This research highlights its application in polymer chemistry (Hassanein et al., 1989).
4. Radioactive Waste Treatment
Aldridge et al. (2007) investigated the degradation of tetraphenylphosphonium bromide (a related compound) in radioactive waste treatment, indicating a potential application area for this compound (Aldridge et al., 2007).
5. Photoredox Catalysis
Lin et al. (2016) demonstrated the use of difluoromethyltriphenylphosphonium bromide in photoredox-catalyzed bromodifluoromethylation of alkenes, suggesting a potential application for this compound in photoredox catalysis (Lin et al., 2016).
Mechanism of Action
Target of Action
(Cyanomethyl)triphenylphosphonium bromide is a type of phosphonium salt that is often used in organic synthesis . The primary targets of this compound are electron-deficient alkenes . These alkenes are activated by different electron-withdrawing groups, which allow them to readily react with the phosphonium salt .
Mode of Action
The compound interacts with its targets through a process known as the Wittig reaction . In this reaction, the phosphonium salt acts as a nucleophile, attacking the electron-deficient alkene . This results in the formation of a zwitterionic intermediate, which can undergo further transformations with various electrophilic compounds .
Biochemical Pathways
The reaction of this compound with electron-deficient alkenes is part of a larger series of reactions involving the transfer of protons . The rate-determining step in these reactions is the proton transfer step . The reactions of alkenes activated by different electron-withdrawing groups belong to the same reaction series and follow the identical mechanism .
Result of Action
The result of the action of this compound is the formation of new compounds through the Wittig reaction . These compounds include α,β-unsaturated est
Safety and Hazards
Future Directions
Properties
IUPAC Name |
cyanomethyl(triphenyl)phosphanium;bromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17NP.BrH/c21-16-17-22(18-10-4-1-5-11-18,19-12-6-2-7-13-19)20-14-8-3-9-15-20;/h1-15H,17H2;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBGFELJINDMTMH-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)[P+](CC#N)(C2=CC=CC=C2)C3=CC=CC=C3.[Br-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17BrNP | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60473317 | |
| Record name | (Cyanomethyl)triphenylphosphonium bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60473317 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
382.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15898-47-2 | |
| Record name | (Cyanomethyl)triphenylphosphonium bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60473317 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (CYANOMETHYL)TRIPHENYLPHOSPHONIUM BROMIDE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-[5-Hydroxy-8-methoxy-2-methyl-2-(4-methylpent-3-enyl)chromen-6-yl]ethanone](/img/structure/B102842.png)





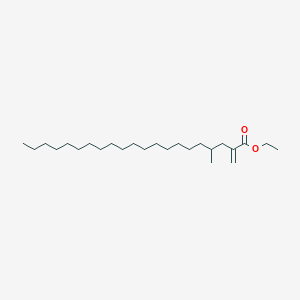
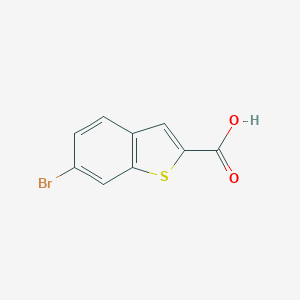
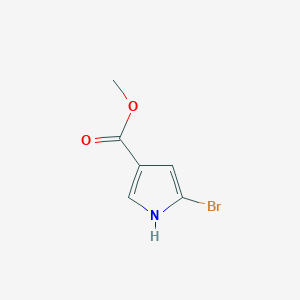

![2-[(4-Carboxyphenyl)carbamoyl]benzoic acid](/img/structure/B102864.png)

